molecular formula C10H6N6S2 B11454185 6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1H-pyrazol-5-yl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11454185
M. Wt: 274.3 g/mol
InChI Key: PBHFFEANLNVCQN-UHFFFAOYSA-N
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Description

5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The compound features a unique structure that combines thiophene, triazole, thiadiazole, and pyrazole rings, making it a versatile scaffold for drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves the cyclization of hydrazonoyl chloride with thiosemicarbazones. The reaction proceeds through the formation of a thiohydrazonate intermediate, which cyclizes to form the thiadiazole ring via the elimination of ammonia . The reaction conditions often include the use of triethylamine as a base and ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[3-(Thiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole apart is its unique combination of multiple heterocyclic rings, which enhances its ability to interact with various biological targets. This structural complexity provides a versatile platform for the development of new therapeutic agents .

Properties

Molecular Formula

C10H6N6S2

Molecular Weight

274.3 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H6N6S2/c1-2-7(17-5-1)8-13-14-10-16(8)15-9(18-10)6-3-4-11-12-6/h1-5H,(H,11,12)

InChI Key

PBHFFEANLNVCQN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CC=NN4

Origin of Product

United States

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